Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- is an organic compound with the molecular formula C8H8ClFS It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methyl, and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a chlorobenzene derivative, fluorination can be achieved using reagents like Selectfluor under controlled conditions. Methylation and methylthio substitution can be introduced using methyl iodide and thiomethylating agents, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving catalytic methods and continuous flow reactors to ensure efficient production. Safety measures are also critical due to the handling of reactive chemicals and potential hazards associated with the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine or fluorine substituents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it useful in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-3-fluoro-2-methyl-: Lacks the methylthio group, resulting in different chemical properties.
Benzene, 1-chloro-3-fluoro-5-methyl-: The position of the methyl group is different, affecting its reactivity.
Benzene, 1-chloro-2-fluoro-3-methyl-: Another positional isomer with distinct properties.
Uniqueness
Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- is unique due to the presence of the methylthio group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1805526-47-9 |
---|---|
Molekularformel |
C8H8ClFS |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
1-chloro-3-fluoro-2-methyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
NCILKXWTOSUMGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)SC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.